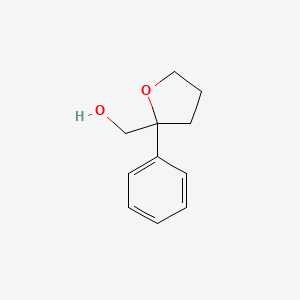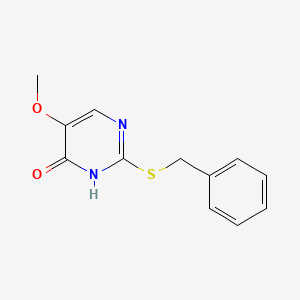
(2-Phenyloxolan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 155139-39-2 . It has a molecular weight of 178.23 and is used in scientific research due to its fascinating properties, making it ideal for synthesis, catalysis, and drug discovery.
Molecular Structure Analysis
The IUPAC name for “this compound” is (2-phenyltetrahydrofuran-2-yl)methanol . The Inchi Code is 1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) utilized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for the asymmetric synthesis of α-hydroxy esters, a process involving bidentate chelation-controlled alkylation of glycolate enolate.
Enantioselective Epoxidation
(Lu et al., 2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting the importance of such compounds in achieving high enantioselectivities.
Aza-Piancatelli Rearrangement
In a study by (Reddy et al., 2012), furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement, demonstrating the utility of these derivatives in synthetic organic chemistry.
Heterogeneously Catalysed Condensations
(Deutsch, Martin, & Lieske, 2007) explored the condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the potential of these compounds as novel platform chemicals.
Antileukemic Activity
A series of (2-Phenyl-[1,3,2]dithiarsolan-4-yl)-methanol derivatives exhibited antileukemic activity, as investigated by (Gibaud et al., 2006), opening avenues for new therapeutic agents.
Catalytic Applications
The study by (Bayly et al., 2009) on Ruthenium complexes with Phosphanylacetal and Phosphanylthioacetal Ligands, including 2-(1,3-dioxolan-2-yl)phenyl derivatives, revealed their potential in catalysis, especially in hydrosilylation reactions.
Enantioselective Bioreduction
(Şahin, Serencam, & Dertli, 2019) used Lactobacillus paracasei BD101 for the enantioselective bioreduction of heteroaryl ketones to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the feasibility of biocatalysis in producing chiral alcohols.
Lipid Dynamics Studies
(Nguyen et al., 2019) explored how methanol influences lipid dynamics, indicating the potential of methanol-related compounds in studying biological membranes.
Synthesis of Functional Polymers
(Coskun et al., 1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating the versatility of these compounds in polymer science.
Eigenschaften
IUPAC Name |
(2-phenyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQECMZVGOYNIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)


![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)
